REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([N+:10]([O-:11])=[O:12])[c:6]([NH:8][CH3:9])[cH:7]1.[O:13]1[CH2:14][CH2:15][CH2:16][CH2:17]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([NH2:10])[c:6]([NH:8][CH3:9])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNc1cc(Br)ccc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CNc1cc(Br)ccc1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |